トリアセチルフロログルシノール

概要

説明

トリアセチルフロログルシノールは、フェノール化合物であるフロログルシノールの誘導体です。この化合物は、選択的な抗増殖作用を持つことが知られており、さまざまな薬理学的用途で研究されています。 トリアセチルフロログルシノールは、二次代謝のマイナーな産物であり、フロログルシノールの他の誘導体と比較して、あまり研究されていません .

2. 製法

合成ルートと反応条件: トリアセチルフロログルシノールは、フリーデル・クラフツのアシル化を含むワンポット法によって合成できます。このプロセスでは、フロログルシノールと無水酢酸またはアシルクロリドを、メタンスルホン酸などの生分解性触媒の存在下でアシル化剤として使用します。 この反応は、無溶媒条件下で行われ、環境に優しいアプローチとなっています .

工業的生産方法: 工業的な環境では、トリアセチルフロログルシノールは、塩化アルミニウム、三フッ化ホウ素エーテル錯体、塩化亜鉛などのさまざまな触媒を使用して合成できます。これらの反応では、通常、ニトロベンゼンが溶媒として使用されます。 これらの触媒や溶媒の毒性のため、よりグリーンな合成方法への取り組みが進められています .

科学的研究の応用

Synthesis of Triacetylphloroglucinol

The synthesis of TAPG has been achieved through various methods, notably via a Friedel-Crafts acylation reaction . This method has been optimized for efficiency and eco-friendliness, demonstrating a green route to produce TAPG with high yields. The general reaction scheme involves the use of acetic anhydride and a suitable catalyst, which facilitates the acetylation of phloroglucinol .

Table 1: Synthesis Conditions for Triacetylphloroglucinol

| Reagent | Quantity | Catalyst | Yield (%) |

|---|---|---|---|

| Phloroglucinol | 1 mol | Lewis Acid | 85 |

| Acetic Anhydride | 3 mol | Aluminum Chloride | 90 |

Biological Activities

TAPG exhibits several biological activities that make it a compound of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that TAPG possesses significant antimicrobial properties against various pathogens. Its structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .

- Antioxidant Properties : TAPG has been demonstrated to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

- Enzyme Mimicking Activity : TAPG has been studied for its ability to mimic peroxidase activity, which could have implications in biochemical assays and therapeutic applications .

Therapeutic Potential

The compound's therapeutic potential is under investigation in several areas:

- Neuroprotective Effects : Research indicates that derivatives of phloroglucinol, including TAPG, may reduce beta-amyloid levels associated with Alzheimer's disease. This suggests a potential role in neuroprotection and cognitive enhancement .

- Anti-inflammatory Effects : Preliminary studies suggest that TAPG may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .

Case Study 1: Neuroprotective Effects

In a study focused on Alzheimer’s disease models, TAPG was administered to transgenic mice, resulting in reduced levels of beta-amyloid plaques. The mechanism involved increased levels of soluble APPα through modulation of secretase activity . This finding highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested TAPG against various bacterial strains. Results indicated that TAPG had a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

作用機序

トリアセチルフロログルシノールは、いくつかの機序を通じてその作用を発揮します。

抗癌活性: G1期における細胞周期停止を誘導し、活性酸素種の生成を増加させ、癌細胞のアポトーシスを引き起こします.

分子標的: この化合物は、ヒト血清アルブミンと相互作用し、薬物を腫瘍細胞に送達するのに役立ちます.

関与する経路: 癌細胞のミトコンドリア膜電位に影響を与え、酸化ストレスを誘導します.

類似化合物:

フロログルシノール: 親化合物であり、鎮痙作用と筋弛緩作用が知られています.

ジアセチルフロログルシノール: 有意な抗菌作用を持つ別の誘導体です.

モノアセチルフロログルシノール: 酵素阻害作用が知られています.

独自性: トリアセチルフロログルシノールは、選択的な抗増殖作用と、配位化学において重要なリガンドを形成する能力を持つことで際立っています。 生物活性の独自の組み合わせにより、さまざまな科学および工業的用途にとって価値のある化合物となっています .

生化学分析

Biochemical Properties

TAPG interacts with various biomolecules, including enzymes and proteins. One significant interaction is with human serum albumin (HSA), a carrier protein that delivers anticancer drugs due to its accumulation in tumor cells . This interaction is characterized by a moderate affinity, favoring the easy diffusion of TAPG to the target tissue .

Cellular Effects

TAPG exhibits potent cytotoxicity towards various cancer cells, including lung (A549), breast (MDA MB-231), colon (HCT-15), and cervical (HeLa) cancer cells . It shows this cytotoxicity in a dose-dependent manner without showing any toxic effect to normal cells . TAPG treatment leads to G1 phase arrest in cancer cells and an increase in reactive oxygen species (ROS) production, along with a loss in mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of TAPG involves its interaction with HSA. The binding of TAPG strongly quenches the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction leads to the formation of a ground-state complex and causes secondary structural changes in HSA, including a decrease in α-helical content .

Transport and Distribution

TAPG interacts with HSA, which is considered a good carrier to deliver anticancer drugs due to its accumulation in tumor cells . This interaction suggests that HSA may play a role in the transport and distribution of TAPG within cells and tissues.

準備方法

Synthetic Routes and Reaction Conditions: Triacetylphloroglucinol can be synthesized through a one-pot method involving Friedel-Craft acylation. This process uses phloroglucinol and acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst such as methanesulfonic acid. The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach .

Industrial Production Methods: In industrial settings, triacetylphloroglucinol can be synthesized using various catalysts like aluminum chloride, boron trifluoride etherate, and zinc chloride. These reactions typically employ nitrobenzene as the solvent. due to the toxic nature of these catalysts and solvents, there is a push towards greener synthetic methods .

化学反応の分析

反応の種類: トリアセチルフロログルシノールは、次のようなさまざまな化学反応を起こします。

酸化: さまざまな酸化誘導体を生成するために酸化できます。

還元: 還元反応により、化合物の還元形が得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキノンが得られ、還元によりヒドロキシ誘導体が得られます .

4. 科学研究における用途

トリアセチルフロログルシノールは、科学研究において幅広い用途を持っています。

類似化合物との比較

Phloroglucinol: The parent compound, known for its spasmolytic and muscle relaxant properties.

Diacetylphloroglucinol: Another derivative with significant antimicrobial activity.

Monoacetylphloroglucinol: Known for its enzyme-inhibiting properties.

Uniqueness: Triacetylphloroglucinol stands out due to its selective anti-proliferative potential and its ability to form important ligands in coordination chemistry. Its unique combination of biological activities makes it a valuable compound for various scientific and industrial applications .

生物活性

Triacetylphloroglucinol (TAPG) is a phenolic compound belonging to the phloroglucinol family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological properties of TAPG, including its antimicrobial, antioxidant, and potential anticancer effects, supported by relevant data and case studies.

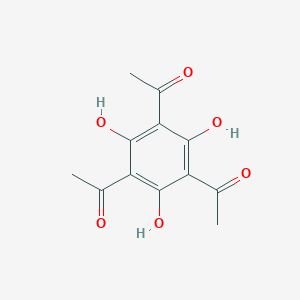

- Chemical Structure : TAPG is a triacetyl derivative of phloroglucinol (1,3,5-trihydroxybenzene), characterized by three acetyl groups attached to the aromatic ring.

- Solubility : It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

1. Antimicrobial Activity

TAPG exhibits a broad spectrum of antimicrobial properties, particularly against plant pathogens. Research indicates that it plays a role in the biocontrol of diseases caused by fungi and bacteria through its production by certain Pseudomonas strains .

Table 1: Antimicrobial Efficacy of TAPG Against Various Pathogens

| Pathogen Type | Organism | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | E. coli | 15 |

| S. aureus | 12 | |

| Fungi | Fusarium oxysporum | 18 |

| Botrytis cinerea | 14 |

2. Antioxidant Properties

TAPG has been shown to possess antioxidant capabilities, which are critical for protecting cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is implicated in disease progression.

3. Anti-inflammatory Effects

Studies suggest that TAPG may modulate inflammatory responses. Its derivatives have been linked to reduced expression of pro-inflammatory cytokines, indicating potential utility in managing inflammatory diseases .

4. Anticancer Potential

Recent investigations into the anticancer properties of TAPG reveal promising results. For instance, it has demonstrated selective anti-proliferative effects on various cancer cell lines. In vitro studies indicate that TAPG can induce apoptosis and inhibit cell migration in breast cancer cells .

Table 2: Anticancer Activity of TAPG on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Inhibition of cell migration |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Properties : A study conducted by Broadbent (1976) demonstrated that TAPG produced by Pseudomonas fluorescens effectively inhibited fungal pathogens in agricultural settings, highlighting its potential as a biocontrol agent .

- Anticancer Research : A recent publication explored the effects of TAPG on breast cancer cells, showing significant inhibition of cell proliferation and migration through the modulation of key signaling pathways involved in cancer progression .

- Antioxidant Activity Assessment : Research assessing the antioxidant capacity of TAPG indicated that it effectively scavenges free radicals, thereby reducing oxidative stress markers in cellular models .

特性

IUPAC Name |

1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHLDOEJYEQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356490 | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-87-7 | |

| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。